BenchChemオンラインストアへようこそ!

Tucatinib

HER2 EGFR Kinase Selectivity

Procure Tucatinib—the definitive HER2-selective TKI (IC50 8 nM; 500-fold selectivity over EGFR)—as standard-of-care comparator for HER2+ breast cancer brain metastasis models. Validated by HER2CLIMB-like PBPK modeling (TER=2.1), it uniquely achieves target engagement in CNS, a feature not replicated by lapatinib or neratinib. Its exclusive CYP2C8 metabolism (AUC increased 3.0-fold by gemfibrozil) makes it the probe substrate of choice for CYP2C8-mediated DDI studies. Avoid EGFR-driven confounding toxicity in ADC or chemotherapy combinations. Choose Tucatinib for translational fidelity.

Molecular Formula C26H24N8O2
Molecular Weight 480.5 g/mol
CAS No. 937263-43-9
Cat. No. B611992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTucatinib
CAS937263-43-9
SynonymsARRY380;  ARRY 380;  ARRY-380;  ONT380;  ONT 380;  ONT-380. Irbinitinib;  Tucatinib.
Molecular FormulaC26H24N8O2
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)
InChIKeySDEAXTCZPQIFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tucatinib (CAS 937263-43-9): Baseline Profile for HER2-Targeted Procurement and Preclinical Selection


Tucatinib (Irbinitinib, ONT-380, ARRY-380) is an orally bioavailable, reversible, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) with high selectivity for the human epidermal growth factor receptor 2 (HER2/ERBB2) kinase domain [1]. In cell-based assays, tucatinib inhibits HER2 and truncated p95-HER2 with IC50 values of 8 nM and 7 nM, respectively, and demonstrates approximately 500-fold selectivity for HER2 over the structurally related epidermal growth factor receptor (EGFR) . This selectivity profile distinguishes tucatinib from earlier-generation HER2-targeted TKIs and underpins its clinical utility in HER2-positive metastatic breast cancer, including cases with central nervous system (CNS) involvement [2].

Why Tucatinib Cannot Be Interchanged with Other HER2-Targeted TKIs in Research or Clinical Protocols


In-class substitution among HER2-targeted TKIs (e.g., lapatinib, neratinib, afatinib) is scientifically unsound due to profound differences in kinase selectivity, blood-brain barrier (BBB) penetration, metabolic liability, and clinical evidence base. Tucatinib's unique ~500-fold selectivity for HER2 over EGFR contrasts sharply with dual HER2/EGFR inhibitors like lapatinib and neratinib, translating to a distinct toxicity and tolerability profile [1]. Furthermore, physiologically based pharmacokinetic (PBPK) modeling demonstrates that only tucatinib achieves a target engagement ratio (TER) > 2.0 in the CNS, a critical determinant for activity against brain metastases that lapatinib and neratinib fail to meet . Finally, tucatinib's primary metabolic pathway via CYP2C8 imposes unique drug-drug interaction (DDI) liabilities not shared by other class members, directly impacting combination therapy design and procurement specifications [2].

Tucatinib Quantitative Evidence Guide: Comparative Data for Scientific Selection Over Neratinib, Lapatinib, and Afatinib


HER2 vs. EGFR Selectivity: A 500-Fold Window Distinguishes Tucatinib from Dual-Targeting TKIs

Tucatinib demonstrates an approximately 500-fold selectivity for HER2 over EGFR in cell-based assays, a defining feature relative to dual HER2/EGFR inhibitors like lapatinib, neratinib, and afatinib. While tucatinib potently inhibits HER2 with an IC50 of 8 nM, it exhibits minimal inhibition of EGFR (estimated IC50 > 4,000 nM based on 500-fold selectivity) . In contrast, neratinib inhibits HER2 with an IC50 of 59 nM and EGFR with an IC50 of 92 nM (selectivity ratio ~1.6-fold) in cell-free assays . Afatinib exhibits even broader ErbB family inhibition with IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), and 14 nM (HER2) . This difference in selectivity translates into reduced EGFR-related toxicities (e.g., rash, diarrhea) and enables the combination of tucatinib with other anti-HER2 agents at clinically active doses.

HER2 EGFR Kinase Selectivity Cell-based Assay IC50

CNS Target Engagement: Tucatinib Achieves a Target Engagement Ratio (TER) > 2.0, Whereas Lapatinib and Neratinib Fall Below 0.20

Physiologically based pharmacokinetic (PBPK) modeling of CNS drug levels and target engagement provides a quantitative basis for selecting tucatinib over other HER2 TKIs for brain metastasis research. Following one cycle of standard clinical dosing, tucatinib achieved an average steady-state unbound brain concentration (Css,ave,br) of 14.5 nmol/L and a target engagement ratio (TER) of 2.1 in human normal brain [1]. In stark contrast, lapatinib and neratinib yielded TER values < 0.20 [1]. A TER > 1.0 indicates that the unbound drug concentration in the brain exceeds the in vitro IC50 for HER2 inhibition, a threshold associated with intracranial efficacy. While lapatinib achieved a similar Css,ave,br (16.8 nmol/L) to tucatinib, its 15-fold lower potency against HER2 (IC50 = 109 nmol/L vs. 6.9 nmol/L for tucatinib) renders it ineffective in the CNS . Neratinib, despite having comparable potency (IC50 = 5.6 nmol/L), fails to reach therapeutic brain concentrations due to poor BBB penetration (Css,ave,br = 0.68 nmol/L) .

CNS Penetration Blood-Brain Barrier PBPK Modeling Brain Metastases HER2

Intracranial Progression-Free Survival: Tucatinib Plus Trastuzumab/Capecitabine Reduces Risk of CNS Progression or Death by 68% vs. Placebo

The randomized, placebo-controlled HER2CLIMB trial provides direct clinical evidence of tucatinib's unique intracranial activity. Among 291 patients with HER2-positive breast cancer and brain metastases, the addition of tucatinib to trastuzumab and capecitabine reduced the risk of intracranial progression or death by 68% (Hazard Ratio [HR] = 0.32; 95% CI, 0.22–0.48; P < 0.0001) compared to placebo plus trastuzumab/capecitabine [1][2]. Median CNS progression-free survival (CNS-PFS) was extended to 9.9 months in the tucatinib arm versus 4.2 months in the control arm [1][2]. Furthermore, overall survival was significantly improved (HR = 0.58; 95% CI, 0.40–0.85; P = 0.005), with median OS of 18.1 months vs. 12.0 months [1][2]. The confirmed intracranial objective response rate (ORR-IC) was 47.3% in the tucatinib arm compared to 20.0% in the control arm (P = 0.03) [1]. A secondary analysis of 1-year progression-free survival in patients with brain metastases demonstrated 25% in the tucatinib group versus 0% in the placebo group [3]. No other HER2-targeted TKI has demonstrated this level of intracranial efficacy in a randomized Phase III trial.

Brain Metastases HER2CLIMB Progression-Free Survival Clinical Trial HER2-Positive Breast Cancer

Metabolic Liability: Tucatinib is Primarily Metabolized by CYP2C8, a Unique DDI Profile vs. CYP3A4-Dependent TKIs

Tucatinib exhibits a distinct metabolic profile, primarily metabolized by cytochrome P450 (CYP) 2C8, with CYP3A4 playing a secondary role. This contrasts with most other HER2-targeted TKIs (e.g., lapatinib, neratinib), which are predominantly CYP3A4 substrates [1]. In a clinical DDI study in healthy volunteers, co-administration of the strong CYP2C8 inhibitor gemfibrozil increased tucatinib AUC0-inf by ~3.0-fold, while the strong CYP3A4 inhibitor itraconazole increased AUC by only ~1.3-fold [1][2]. Conversely, the strong CYP3A4/CYP2C8 inducer rifampin decreased tucatinib AUC by 48% [1][2]. Tucatinib itself is a strong CYP3A4 inhibitor, increasing midazolam AUC0-inf by 5.7-fold, and a weak inhibitor of CYP2C8 and P-glycoprotein (P-gp) [1][3]. These data mandate specific procurement and handling considerations: strong CYP2C8 inhibitors must be avoided, and tucatinib use may require dose adjustments of co-administered CYP3A4 substrates (e.g., midazolam, certain chemotherapeutics) [4].

Drug-Drug Interactions CYP2C8 CYP3A4 Pharmacokinetics Combination Therapy

Optimized Application Scenarios for Tucatinib Based on Quantifiable Evidence


Preclinical Development of HER2-Positive Brain Metastasis Models

Use tucatinib as the standard-of-care comparator in all in vivo models of HER2+ breast cancer brain metastases. Evidence from PBPK modeling (TER = 2.1) and the HER2CLIMB trial (68% reduction in risk of intracranial progression) establishes tucatinib as the only HER2-targeted TKI with proven CNS activity [1]. Substitution with lapatinib or neratinib will not recapitulate clinical CNS efficacy and will confound interpretation of combinatorial or novel agent studies .

Combination Therapy Research Requiring EGFR-Sparing HER2 Blockade

Select tucatinib for studies combining HER2 inhibition with agents whose tolerability is limited by EGFR-related toxicity (e.g., antibody-drug conjugates, chemotherapy). The ~500-fold selectivity for HER2 over EGFR minimizes confounding EGFR inhibition in cell-based assays, allowing for clearer attribution of synergistic or additive effects to HER2 pathway blockade alone .

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP2C8 Modulation

Employ tucatinib as a probe substrate or victim drug in studies designed to interrogate CYP2C8-mediated metabolism or DDI potential. Its unique reliance on CYP2C8 (AUC increased 3.0-fold by gemfibrozil) provides a distinct tool compound for mapping CYP2C8 activity in preclinical species or human hepatocyte models, a feature not shared by CYP3A4-dominated TKIs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tucatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.